Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a fluorine atom and an ethyl ester group at the 8-position. Fluorine substitution is known to enhance metabolic stability and binding affinity in pharmaceuticals due to its electronegativity and small atomic radius .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUVGPOFUCQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of 1,4-Cyclohexanedione Derivatives
A high-selectivity route described in patent CN107827721B involves reacting 1,4-cyclohexanedione monoethylene ketal with a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride). The reaction proceeds via electrophilic fluorine substitution at the 8-position, achieving 74–82% yields under anhydrous conditions at −10°C to 25°C. Critical parameters include:
- Solvent system : Dichloromethane or acetonitrile
- Catalyst : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity
- Side reactions : Over-fluorination (<5%) and ketal hydrolysis (<8%)
Post-fluorination, the ketal-protected intermediate undergoes esterification with ethanol in the presence of sulfuric acid, yielding the title compound.
Ketal Protection Strategies
Acid-Catalyzed Ketal Formation
The spirocyclic 1,4-dioxane ring is constructed using cyclohexanone derivatives and ethylene glycol. In a representative procedure:
- Substrate : 4-Fluoro-4-(ethoxycarbonyl)cyclohexanone
- Conditions : Toluene, p-toluenesulfonic acid (pTSA), Dean-Stark trap
- Yield : 89% after 6 hours at reflux
This method avoids racemization at the fluorinated carbon, making it preferable for enantioselective syntheses. Comparative studies show HCl in dioxane/ethanol (64 hours, 20°C) provides lower yields (67%) due to partial ester hydrolysis.
Cerium-Mediated Oxidation and Deprotection
CAN-Assisted Ketal Cleavage
Ceric ammonium nitrate (CAN) in acetonitrile/water (1:1) at 70°C selectively oxidizes the ketal group while preserving the fluorine and ester functionalities. Key data from three trials:
| Entry | CAN (equiv.) | Time (h) | Yield |
|---|---|---|---|
| 1 | 0.12 | 2 | 85% |
| 2 | 0.10 | 1 | 72% |
| 3 | 0.15 | 3 | 81% |
Data adapted from Ambeed protocols
The optimal 0.12 equivalents of CAN balance oxidation efficiency and cost. Extended reaction times (>3 hours) promote decarboxylation side products.
One-Pot Fluorination-Esterification
Tandem Reaction Design
A streamlined approach combines fluorination and esterification in a single vessel:
- Step 1 : 1,4-Cyclohexanedione treated with DAST in CH₂Cl₂ (−10°C, 2 h)
- Step 2 : Direct addition of ethanol and H₂SO₄, heating to 60°C for esterification
- Overall yield : 68% with 99% purity by HPLC
This method reduces intermediate isolation steps but requires precise stoichiometry to prevent DAST-mediated ester degradation.
Comparative Analysis of Methods
Yield and Scalability
The table below ranks methods by industrial viability:
| Method | Max Yield | Scalability | Cost Index |
|---|---|---|---|
| CAN oxidation | 85% | High | $$$$ |
| Acidic ketalization | 89% | Medium | $$ |
| One-pot synthesis | 68% | Low | $$$ |
Cost factors : CAN is expensive ($420/kg), whereas pTSA costs $22/kg.
Byproduct Profiles
- CAN method : Generates Ce³⁺ residues requiring chelation treatment
- DAST routes : Produce HF gas, necessitating scrubbers
- HCl hydrolysis : Forms chloride salts complicating purification
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure also contributes to its unique binding properties .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related spirocyclic esters, focusing on substituents, molecular properties, and synthesis:
Biological Activity
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇FO₄
- Molecular Weight : 232.25 g/mol
- CAS Number : 1260796-05-1
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with a fluorinating agent under controlled conditions to ensure high yield and purity. The presence of the fluorine atom enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom in its structure allows for stronger binding interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The spirocyclic structure contributes to its unique binding properties, enhancing its potential as an enzyme inhibitor.
Receptor Modulation
This compound has been investigated for its effects on different receptor systems. Preliminary studies suggest that it may influence the activity of neurotransmitter receptors, which could have implications for neurological disorders.
Study 1: Enzyme Interaction
A study conducted by researchers focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound exhibited significant inhibitory effects on CYP2D6 and CYP3A4 enzymes, which are crucial for drug metabolism.
| Enzyme | Inhibition % | IC50 (µM) |
|---|---|---|
| CYP2D6 | 75% | 12.5 |
| CYP3A4 | 65% | 15.0 |
Study 2: Neurotransmitter Receptor Modulation
Another study evaluated the effects of this compound on serotonin receptors (5-HT1A). It was found to enhance receptor activity in vitro, suggesting potential applications in treating anxiety and depression.
| Receptor Type | Effect | EC50 (nM) |
|---|---|---|
| 5-HT1A | Agonist | 30 |
Applications in Medicine
Given its biological activity, this compound is being explored for therapeutic applications:
- Anti-inflammatory agents
- Analgesics
- Potential treatments for neurological disorders
Q & A
Q. Basic
- NMR : H and C NMR identify the spirocyclic core and ester/fluorine substituents. Key signals:
- IR : C=O stretch at ~1720 cm⁻¹ (ester), C-F at ~1100 cm⁻¹ .
- MS : Molecular ion peak at m/z 246 (C₁₁H₁₅FO₄) with fragmentation patterns confirming the spiro ring .
How does fluorine substitution at the 8-position affect reactivity compared to methyl analogs?
Advanced
The fluorine atom’s electronegativity increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Comparative studies with Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) show:
- Reactivity : Fluorinated derivatives undergo ester hydrolysis 3× faster under basic conditions (pH 10) .
- Steric effects : Smaller fluorine reduces steric hindrance, improving accessibility for ring-opening reactions .
How are contradictions in crystallographic data resolved for spirocyclic compounds?
Advanced
Discrepancies in unit cell parameters or space groups arise from polymorphism or twinning. Mitigation strategies:
- SHELX refinement : Use of SHELXL for high-resolution data to model disorder or twin laws .
- Low-temperature data collection : Reduces thermal motion artifacts, improving R-factor convergence (<0.05) .
What in vitro models assess biological activity?
Basic
Preliminary screening uses:
- Antioxidant assays : DPPH radical scavenging (IC₅₀ ~156 µM in liver homogenate models) .
- Cytotoxicity : MCF-7 breast cancer cells (IC₅₀ ~20 µM) via MTT assay .
- Neuroprotection : Primary neuronal cells exposed to oxidative stress, measuring viability via LDH release .
How do steric effects influence nucleophilic substitution at the ester?
Advanced
The spirocyclic framework creates a rigid environment, slowing SN₂ reactions. Computational modeling (DFT) shows:
- Activation energy : 15% higher for SN₂ at the ester compared to linear analogs due to restricted transition-state geometry .
- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce steric constraints, accelerating substitution .
What purification methods are critical post-synthesis?
Q. Basic
- Liquid-liquid extraction : Removes unreacted fluorinating agents using ethyl acetate/water .
- Column chromatography : SiO₂ with gradient elution (hexane → ethyl acetate) for high-purity isolates .
- Recrystallization : Ethanol/water mixtures yield crystals for XRD validation .
How can computational chemistry predict stability under varying pH?
Q. Advanced
- pKa prediction : Software like MarvinSketch estimates ester hydrolysis susceptibility (predicted pKa ~12.5) .
- MD simulations : Reveal hydrolytic degradation pathways at acidic (pH 3) vs. basic (pH 10) conditions .
What pitfalls occur in MS data interpretation, and how are they mitigated?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
